molecular formula C12H11N3O4S2 B4549876 2-HYDROXY-5-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOIC ACID

2-HYDROXY-5-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOIC ACID

Cat. No.: B4549876
M. Wt: 325.4 g/mol
InChI Key: IXAACUOTMUTWGY-UHFFFAOYSA-N
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Description

2-HYDROXY-5-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOIC ACID is a complex organic compound that features a benzoic acid core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-5-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors.

    Attachment of the Thiadiazole Ring to the Benzoic Acid Core: This step often involves nucleophilic substitution reactions.

    Introduction of the Hydroxy and Acetamido Groups: These functional groups can be introduced through various organic reactions, such as hydroxylation and amidation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes:

    Use of Catalysts: To enhance reaction rates and selectivity.

    Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice.

    Purification Techniques: Including crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-5-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: Where the hydroxy group can be oxidized to a carbonyl group.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The acetamido group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reactions: Often involve nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce various functional groups.

Scientific Research Applications

2-HYDROXY-5-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-HYDROXY-5-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOIC ACID exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methylbenzoic acid: Shares the hydroxy and benzoic acid moieties but lacks the thiadiazole and acetamido groups.

    2-Hydroxy-5-methylacetophenone: Similar structure but with a ketone group instead of the acetamido group.

Uniqueness

2-HYDROXY-5-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOIC ACID is unique due to the presence of the thiadiazole ring and the specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-5-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S2/c1-6-14-15-12(21-6)20-5-10(17)13-7-2-3-9(16)8(4-7)11(18)19/h2-4,16H,5H2,1H3,(H,13,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAACUOTMUTWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-HYDROXY-5-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOIC ACID
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2-HYDROXY-5-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOIC ACID
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2-HYDROXY-5-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOIC ACID
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2-HYDROXY-5-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOIC ACID
Reactant of Route 5
2-HYDROXY-5-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOIC ACID
Reactant of Route 6
2-HYDROXY-5-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOIC ACID

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